molecular formula C22H34O3 B11547005 (5alpha,6alpha,8xi,9xi,14xi,17xi)-2-Hydroxy-15-methyl-5,6-epoxypregnan-20-one

(5alpha,6alpha,8xi,9xi,14xi,17xi)-2-Hydroxy-15-methyl-5,6-epoxypregnan-20-one

Cat. No. B11547005
M. Wt: 346.5 g/mol
InChI Key: BUDKLYQSLDHSFY-LWYWEFGESA-N
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Description

(5alpha,6alpha,8xi,9xi,14xi,17xi)-2-Hydroxy-15-methyl-5,6-epoxypregnan-20-one is a complex organic compound with a unique structure It is a derivative of pregnane, a steroid nucleus, and features multiple chiral centers and functional groups, including an epoxide and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5alpha,6alpha,8xi,9xi,14xi,17xi)-2-Hydroxy-15-methyl-5,6-epoxypregnan-20-one typically involves multiple steps, starting from simpler steroid precursors. The key steps include:

    Epoxidation: Introduction of the epoxide group at the 5,6 position using peracids or other oxidizing agents.

    Hydroxylation: Addition of the hydroxyl group at the 2 position, often achieved through selective oxidation reactions.

    Methylation: Introduction of the methyl group at the 15 position using methylating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are often employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(5alpha,6alpha,8xi,9xi,14xi,17xi)-2-Hydroxy-15-methyl-5,6-epoxypregnan-20-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be further oxidized to form ketones or aldehydes.

    Reduction: The epoxide ring can be reduced to form diols.

    Substitution: Functional groups can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Peracids, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potential unique properties and applications.

Scientific Research Applications

(5alpha,6alpha,8xi,9xi,14xi,17xi)-2-Hydroxy-15-methyl-5,6-epoxypregnan-20-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex steroid derivatives.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5alpha,6alpha,8xi,9xi,14xi,17xi)-2-Hydroxy-15-methyl-5,6-epoxypregnan-20-one involves its interaction with specific molecular targets and pathways. The compound may bind to steroid receptors, modulating gene expression and influencing various biological processes. The epoxide and hydroxyl groups play crucial roles in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A simpler ester with keto-enol tautomerism.

    Acetylacetone: Another compound with keto-enol tautomerism, used in various chemical reactions.

    Diketene: A reactive intermediate used in the synthesis of various organic compounds.

Uniqueness

(5alpha,6alpha,8xi,9xi,14xi,17xi)-2-Hydroxy-15-methyl-5,6-epoxypregnan-20-one is unique due to its complex structure, multiple chiral centers, and the presence of both epoxide and hydroxyl functional groups

properties

Molecular Formula

C22H34O3

Molecular Weight

346.5 g/mol

IUPAC Name

1-[(2R,7R,9S,16S)-4-hydroxy-2,13,16-trimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadecan-15-yl]ethanone

InChI

InChI=1S/C22H34O3/c1-12-9-17(13(2)23)20(3)7-6-16-15(19(12)20)10-18-22(25-18)8-5-14(24)11-21(16,22)4/h12,14-19,24H,5-11H2,1-4H3/t12?,14?,15?,16?,17?,18-,19?,20+,21+,22-/m0/s1

InChI Key

BUDKLYQSLDHSFY-LWYWEFGESA-N

Isomeric SMILES

CC1CC([C@@]2(C1C3C[C@H]4[C@@]5(O4)CCC(C[C@@]5(C3CC2)C)O)C)C(=O)C

Canonical SMILES

CC1CC(C2(C1C3CC4C5(O4)CCC(CC5(C3CC2)C)O)C)C(=O)C

Origin of Product

United States

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